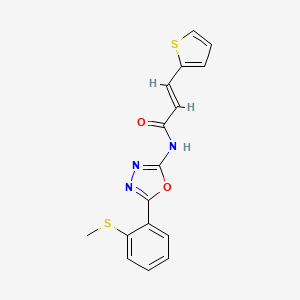
1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C21H21Cl2N5O3 and its molecular weight is 462.33. The purity is usually 95%.
The exact mass of the compound 1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electro-Fenton Degradation of Antimicrobials The compound's structural resemblance to antimicrobial agents, such as triclocarban (N-(4-chlorophenyl)-N′-(3,4-dichlorophenyl)urea), underlines its potential application in environmental chemistry, particularly in the degradation of persistent organic pollutants. The Electro-Fenton process, an advanced oxidation process, has been applied to degrade antimicrobials like triclosan and triclocarban effectively. This process generates hydroxyl radicals, which are potent oxidants capable of breaking down complex organic molecules into simpler, less harmful compounds. The degradation products include various acids and phenols, highlighting the process's efficiency in mineralizing challenging compounds (Sirés et al., 2007).
Corrosion Inhibition 1,3,5-triazinyl urea derivatives, sharing a structural motif with the compound of interest, have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial settings where metal corrosion can lead to significant material and financial losses. The mechanism involves the formation of a protective layer on the metal surface, attributed to the strong adsorption of these molecules through active centers contained within their structures. This property underscores the potential of 1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea in corrosion protection applications (Mistry et al., 2011).
Optical and Structural Properties The compound's relevance extends to materials science, particularly in the synthesis and characterization of organic compounds with non-linear optical (NLO) properties. Similar compounds have been synthesized and studied for their optical transparency and second harmonic generation (SHG) efficiency, demonstrating potential applications in optical devices and materials engineering. The structural analysis through X-ray diffraction and spectroscopic methods provides insight into the material's suitability for device applications due to its hardness and thermal stability (Kumar et al., 2011).
Antimicrobial and Antioxidant Studies Further, compounds structurally related to 1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies are crucial for developing new therapeutic agents and understanding the molecular basis of their activity. The antimicrobial and antioxidant properties suggest potential applications in pharmaceuticals and preservative formulations (Raghavendra et al., 2016).
properties
IUPAC Name |
1-[2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N5O3/c1-31-16-7-2-13(3-8-16)19-26-27(21(30)28(19)15-5-6-15)11-10-24-20(29)25-14-4-9-17(22)18(23)12-14/h2-4,7-9,12,15H,5-6,10-11H2,1H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEIIOIKGPVSLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)N2C3CC3)CCNC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

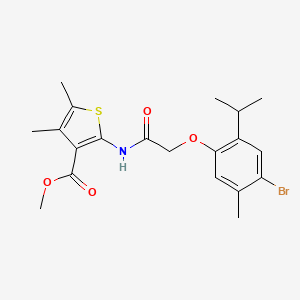

![2-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2917278.png)
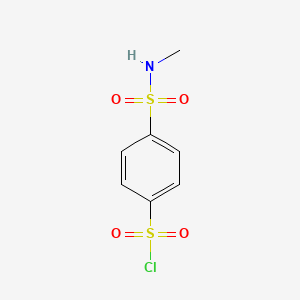
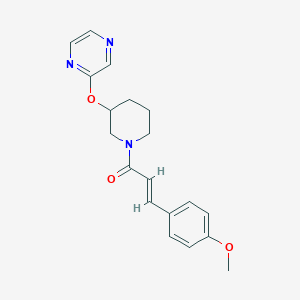

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2917282.png)
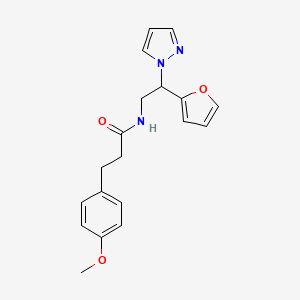

![3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2917287.png)
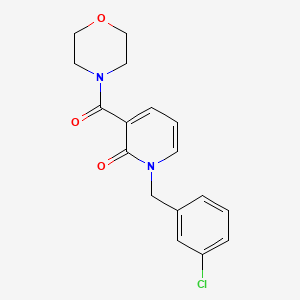
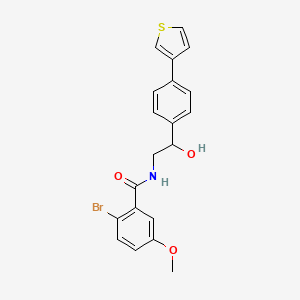
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2917294.png)
